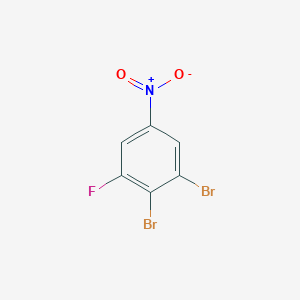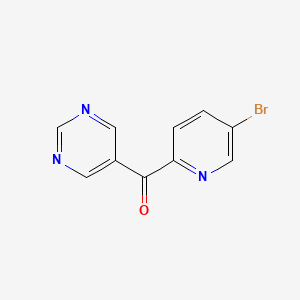
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone
Übersicht
Beschreibung
The compound “(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone” is a complex organic molecule that contains a bromopyridinyl group and a pyrimidinyl group linked by a methanone . It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidinyl group (a six-membered ring with two nitrogen atoms), a bromopyridinyl group (a six-membered ring with one nitrogen atom and a bromine atom), and a methanone group (a carbonyl group linked to two carbon atoms) .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Facile Synthesis Methods : A novel and versatile procedure for synthesizing functionalized pyrimidine derivatives has been developed. This includes synthesizing compounds like 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related methanones, using the ANRORC reaction of chromones with benzamidines (Sambaiah et al., 2017).
- Efficient Large-Scale Synthesis : Methods for efficient access to pyridin- and pyrimidin-2-yl acetate cores have been developed. This involves functionalizing halogenated pyridine and pyrimidine analogs via SNAr and palladium-catalyzed reactions, suitable for large-scale synthesis (Morgentin et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Activity : A Schiff base derivative of pyrimidine has shown significant biological activity against various bacterial and yeast strains. This highlights the potential of pyrimidine derivatives in antimicrobial applications (Gülcan et al., 2012).
- Potential in Cancer Research : Novel pyrimidine and thiazolopyrimidine derivatives have been synthesized for anticancer evaluation, indicating the role of these compounds in cancer research and treatment (Flefel et al., 2007).
Chemical and Structural Analysis
- Molecular Structure Studies : Detailed investigations using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have been conducted to understand the structural intricacies of pyrimidine derivatives. This research aids in comprehending the molecular structure of these compounds (Martins et al., 1998).
Applications in Imaging and Diagnostics
- Imaging in Parkinson’s Disease : Research involving the synthesis of specific pyrimidine derivatives for PET imaging in Parkinson’s disease demonstrates the utility of these compounds in neurological diagnostics (Wang et al., 2017).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could potentially be developed into a novel therapeutic agent . Further studies could also explore its synthesis and chemical reactions in more detail.
Eigenschaften
IUPAC Name |
(5-bromopyridin-2-yl)-pyrimidin-5-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-8-1-2-9(14-5-8)10(15)7-3-12-6-13-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVRCXJKZBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



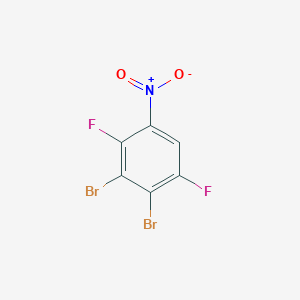
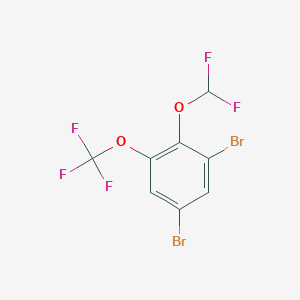
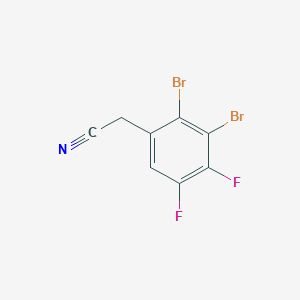
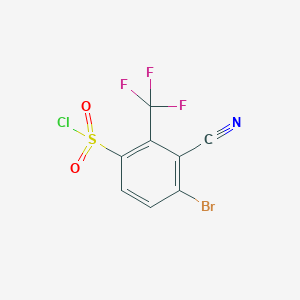
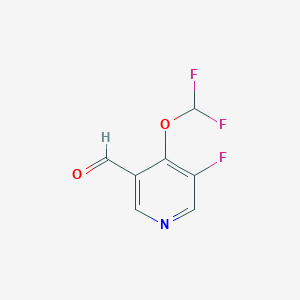
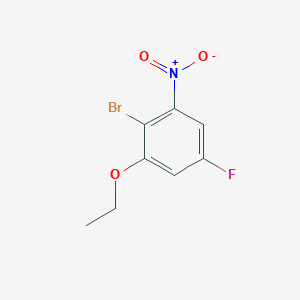
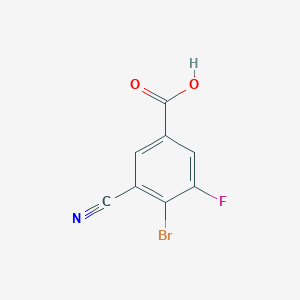
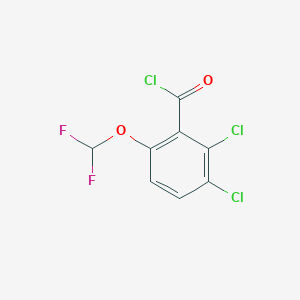
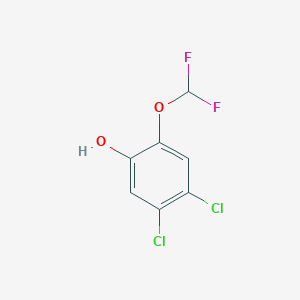
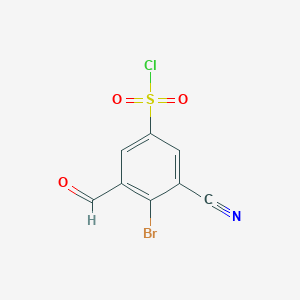
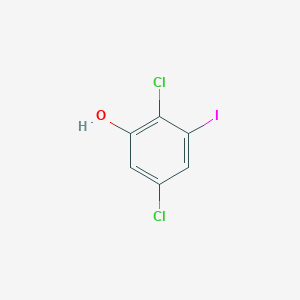
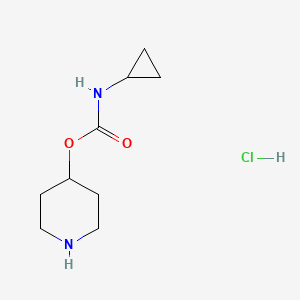
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
